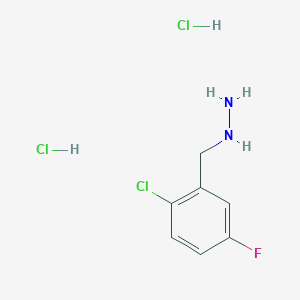
(2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H10Cl3FN2 and a molecular weight of 247.53 g/mol. It is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride typically involves the reaction of (2-Chloro-5-fluorobenzyl)hydrazine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
(2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-fluorophenyl)methylhydrazine
- (5-Chloro-2-fluorobenzyl)hydrazine hydrochloride
Uniqueness
(2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required.
Biological Activity
(2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride is an organic compound featuring a hydrazine functional group, with notable chlorine and fluorine substituents on the benzyl ring. This compound has garnered attention in various fields, including medicinal chemistry and agricultural applications, due to its potential biological activities. However, comprehensive studies detailing its biological effects remain limited.
- Molecular Formula : C₇H₈Cl₂F₂N₂
- Molecular Weight : 211.06 g/mol
- Structure : The presence of halogen atoms (chlorine and fluorine) in the structure enhances its chemical reactivity and solubility, making it suitable for various applications in research and industry .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is still sparse.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate activity |
| Escherichia coli | Moderate activity |
| Candida albicans | Limited activity |
The compound's structural features may contribute to its ability to disrupt microbial cell functions, though further investigations are required to elucidate the exact mechanisms involved .
Anticancer Potential
Emerging studies have suggested that this compound may possess anticancer properties. In vitro assays have indicated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 18.36 |
| HL-60 (leukemia) | 16.50 |
| NALM-6 (leukemia) | 19.00 |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of cell cycle progression .
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with key cellular targets involved in proliferation and survival pathways, leading to cell death in malignant cells. Further studies utilizing molecular docking and biochemical assays are necessary to clarify these interactions .
Case Studies
- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of several hydrazine derivatives, including this compound, against common pathogens. Results indicated varying degrees of inhibition, warranting further exploration into structure-activity relationships.
- Cytotoxicity Assessment : In a recent experiment involving multiple cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.
Properties
Molecular Formula |
C7H10Cl3FN2 |
|---|---|
Molecular Weight |
247.5 g/mol |
IUPAC Name |
(2-chloro-5-fluorophenyl)methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H8ClFN2.2ClH/c8-7-2-1-6(9)3-5(7)4-11-10;;/h1-3,11H,4,10H2;2*1H |
InChI Key |
AYMLFFSVLRJELC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CNN)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















